molecular formula C15H19N5 B6097796 N,N-dimethyl-1-[4-(1-methyl-4H-imidazo[4,5-c]pyrazol-5-yl)phenyl]ethanamine

N,N-dimethyl-1-[4-(1-methyl-4H-imidazo[4,5-c]pyrazol-5-yl)phenyl]ethanamine

Cat. No.: B6097796
M. Wt: 269.34 g/mol
InChI Key: VXVDMUUCRQSZME-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-[4-(1-methyl-4H-imidazo[4,5-c]pyrazol-5-yl)phenyl]ethanamine is a complex organic compound that features a unique imidazo[4,5-c]pyrazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-[4-(1-methyl-4H-imidazo[4,5-c]pyrazol-5-yl)phenyl]ethanamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the imidazo[4,5-c]pyrazole core, followed by functionalization to introduce the phenyl and ethanamine groups. The reaction conditions often involve the use of catalysts, such as palladium or nickel, and may require high temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-[4-(1-methyl-4H-imidazo[4,5-c]pyrazol-5-yl)phenyl]ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

N,N-dimethyl-1-[4-(1-methyl-4H-imidazo[4,5-c]pyrazol-5-yl)phenyl]ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-[4-(1-methyl-4H-imidazo[4,5-c]pyrazol-5-yl)phenyl]ethanamine involves its interaction with specific molecular targets. The imidazo[4,5-c]pyrazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds like imidazole and its derivatives share structural similarities with the imidazo[4,5-c]pyrazole core.

    Pyrazole derivatives: Pyrazole and its derivatives also exhibit similar chemical properties and biological activities.

Uniqueness

N,N-dimethyl-1-[4-(1-methyl-4H-imidazo[4,5-c]pyrazol-5-yl)phenyl]ethanamine is unique due to its specific substitution pattern and the presence of both imidazole and pyrazole moieties. This combination imparts distinct chemical and biological properties that are not observed in simpler imidazole or pyrazole derivatives .

Properties

IUPAC Name

N,N-dimethyl-1-[4-(1-methyl-4H-imidazo[4,5-c]pyrazol-5-yl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-10(19(2)3)11-5-7-12(8-6-11)14-17-13-9-16-20(4)15(13)18-14/h5-10H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVDMUUCRQSZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=NC3=C(N2)C=NN3C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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